2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one
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Description
The molecule appears to be a complex organic compound, containing several functional groups including a bromophenyl group, an oxadiazole ring, a thioether linkage, a furan ring, and a quinazolinone ring.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific information, it’s hard to say exactly what these steps would be.Molecular Structure Analysis
The molecule contains several rings, which are likely to contribute to its stability. The presence of the bromine atom suggests that it might be reactive, as halogens are often used in organic chemistry to make compounds more reactive.Chemical Reactions Analysis
Again, without specific information, it’s hard to say exactly what reactions this compound would undergo. However, the presence of several different functional groups suggests that it could participate in a variety of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a bromine atom might make this compound heavier and more polar than similar compounds without a halogen.Safety And Hazards
Without specific information, it’s hard to say exactly what the safety hazards of this compound would be. However, as with any chemical, it’s important to handle it with care and use appropriate safety precautions.
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in initial tests, it might be studied further to determine its potential applications.
properties
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4O3S/c23-15-6-3-5-14(11-15)20-25-19(30-26-20)13-31-22-24-18-9-2-1-8-17(18)21(28)27(22)12-16-7-4-10-29-16/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXDINRMNNTEFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one |
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